3-(1,3-Dithian-2-yl)aniline
CAS No.: 50427-93-5
Cat. No.: VC8416190
Molecular Formula: C10H13NS2
Molecular Weight: 211.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 50427-93-5 |
---|---|
Molecular Formula | C10H13NS2 |
Molecular Weight | 211.4 g/mol |
IUPAC Name | 3-(1,3-dithian-2-yl)aniline |
Standard InChI | InChI=1S/C10H13NS2/c11-9-4-1-3-8(7-9)10-12-5-2-6-13-10/h1,3-4,7,10H,2,5-6,11H2 |
Standard InChI Key | FSAJZNMDNBKITP-UHFFFAOYSA-N |
SMILES | C1CSC(SC1)C2=CC(=CC=C2)N |
Canonical SMILES | C1CSC(SC1)C2=CC(=CC=C2)N |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
3-(1,3-Dithian-2-yl)aniline (IUPAC name: 3-(1,3-dithian-2-yl)aniline) has the molecular formula C₉H₁₁NS₂ and a molecular weight of 197.32 g/mol . The structure consists of an aniline ring (C₆H₅NH₂) substituted at the third carbon with a 1,3-dithian-2-yl group, a six-membered ring containing two sulfur atoms at positions 1 and 3 . The dithiane ring adopts a chair conformation, with the sulfur atoms in axial positions, contributing to the compound’s stereoelectronic properties .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the aromatic protons and the dithiane ring. The ¹H NMR spectrum (400 MHz, CDCl₃) shows a singlet at δ 5.85 ppm corresponding to the methine proton (CH) of the dithiane ring, while aromatic protons resonate as a multiplet between δ 6.8–7.2 ppm . The ¹³C NMR spectrum confirms the presence of the dithiane carbons at δ 35.2 ppm (C-S) and δ 70.1 ppm (CH), alongside aromatic carbons at δ 115–145 ppm . Infrared (IR) spectroscopy identifies N–H stretching vibrations at 3361 cm⁻¹ and C–S bonds at 670 cm⁻¹ .
Synthetic Methodologies
Direct Nucleophilic Substitution
A common route involves reacting 3-nitroaniline with 1,3-dithiane-2-thiol under basic conditions. The nitro group is reduced in situ to an amine, followed by nucleophilic aromatic substitution (SNAr) at the meta position. This method yields 3-(1,3-dithian-2-yl)aniline with 75–80% purity, requiring subsequent column chromatography for refinement .
Electrophilic Aromatic Substitution
Alternative approaches employ electrophilic agents such as 1,3-dithiolanium salts. For example, treating aniline with 2-chloro-1,3-dithiane in the presence of AlCl₃ facilitates electrophilic substitution at the meta position, achieving 60–65% yields . The reaction mechanism involves the generation of a dithiolanium electrophile, which attacks the electron-rich aromatic ring.
Reductive Amination
A recent advancement utilizes reductive amination of 3-(1,3-dithian-2-yl)benzaldehyde with ammonium acetate and sodium cyanoborohydride. This one-pot synthesis achieves 85% yield and high regioselectivity, bypassing the need for protecting groups .
Reactivity and Functionalization
Cross-Coupling Reactions
The dithiane group acts as a directing moiety in palladium-catalyzed cross-coupling reactions. For instance, Suzuki-Miyaura coupling with aryl boronic acids produces biaryl derivatives, which are valuable in drug discovery. The sulfur atoms stabilize the transition state, enhancing reaction efficiency .
Oxidation and Ring-Opening
Oxidation with m-chloroperbenzoic acid (mCPBA) converts the dithiane ring into a disulfoxide, which can undergo further ring-opening to yield sulfonic acid derivatives . This reactivity is exploited in the synthesis of water-soluble analogs for biomedical applications.
Applications in Materials Science
Polymer Synthesis
3-(1,3-Dithian-2-yl)aniline serves as a monomer for conductive polymers. Oxidative polymerization with ammonium persulfate yields poly(3-dithianylaniline), which exhibits enhanced thermal stability (decomposition temperature >300°C) compared to polyaniline .
Coordination Chemistry
The compound forms complexes with transition metals such as Pd(II) and Cu(I). These complexes are catalysts for C–N bond-forming reactions, demonstrating turnover numbers (TON) >1,000 in Buchwald-Hartwig aminations.
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